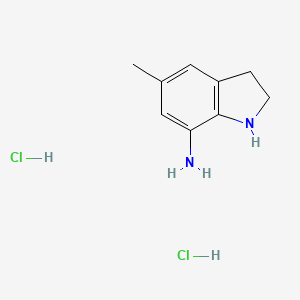

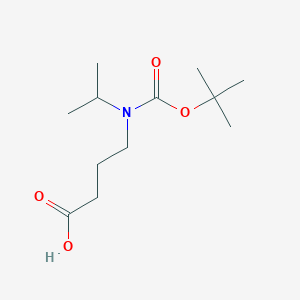

4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

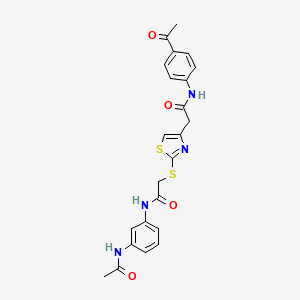

4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid is a chemical compound used in medical research. It plays a crucial role in drug development and is used as a building block for the synthesis of various pharmaceutical compounds. It is also used in the preparation of substituted straight chain spiro derivatives as menin/MLL protein/protein interaction inhibitors useful for treating diseases .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis

The molecular structure of 4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid is represented by the formula C12H23NO4 . The molecular weight of this compound is not directly available from the search results.Chemical Reactions Analysis

In the context of amino acid ionic liquids (AAILs), 4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid can be used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .科学的研究の応用

Peptide Synthesis

The primary application of this compound is in the field of peptide synthesis . It serves as a building block for the formation of peptides, where the tert-butoxycarbonyl (Boc) group protects the amino functionality during the synthesis process. This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence of amino acids is achieved .

Medicinal Chemistry

In medicinal chemistry , this compound is used to develop new pharmaceuticals. Its role in the synthesis of peptide-based drugs is significant, especially for drugs that target protein-protein interactions or act as enzyme inhibitors. The Boc group ensures that the amino acid’s reactivity is controlled, which is essential for creating precise and effective medicinal compounds .

Dipeptide Synthesis

This compound has been utilized in the synthesis of dipeptides . Researchers have developed tert-butyloxycarbonyl-protected amino acid ionic liquids derived from this compound for use in dipeptide synthesis. These ionic liquids facilitate the coupling reactions required to form dipeptides, which are the building blocks of proteins .

Deprotection Strategies

Another critical application is in the development of deprotection strategies . The Boc group can be removed under mild acidic conditions, which allows for the selective deprotection of amino acids and peptides in complex synthesis sequences. This is particularly useful in multi-step organic syntheses where precise control over functional group reactivity is necessary .

Ionic Liquids in Organic Synthesis

The compound is also involved in the creation of ionic liquids for organic synthesis. These ionic liquids, derived from Boc-protected amino acids, are used as solvents and reagents in organic reactions. They offer advantages such as low viscosity, high thermal stability, and the ability to dissolve a wide range of substrates .

Extraction and Purification Techniques

In extraction and purification techniques , the ionic liquids made from this compound can be used to extract and purify water-soluble organic compounds. This application is particularly relevant in the purification of biomolecules and pharmaceuticals, where traditional solvents might not be effective .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

作用機序

Target of Action

It is known that this compound is a tert-butyloxycarbonyl-protected amino acid . Amino acids are fundamental building blocks of proteins, which play crucial roles in various biological processes. The protection of amino acids is a common strategy in peptide synthesis to prevent unwanted side reactions .

Mode of Action

The compound interacts with its targets through its amino acid moiety, while the tert-butyloxycarbonyl (Boc) group serves as a protective group . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .

Biochemical Pathways

The compound is used in the synthesis of dipeptides . Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. They are involved in various biochemical pathways, including protein synthesis and degradation, signal transduction, and regulation of cell functions .

Result of Action

The compound’s primary function is to serve as a building block in peptide synthesis . The resulting peptides can have various effects at the molecular and cellular levels, depending on their structure and the specific proteins they form or interact with.

Action Environment

The action, efficacy, and stability of 4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group . Furthermore, the compound’s stability and reactivity can be influenced by the solvent used, temperature, and presence of other reactive species .

特性

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-9(2)13(8-6-7-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDRNBCYAGWDJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Azepan-1-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2864041.png)

![N-[[4-[(3S,4R)-3-(Hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2864042.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2864044.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2864048.png)

![N~1~-(3-ethylphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2864052.png)

![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2864057.png)

![8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2864058.png)